molecular formula C13H14N2O2 B14026186 Ethyl 3-anilino-2-cyanocrotonate

Ethyl 3-anilino-2-cyanocrotonate

Cat. No.: B14026186
M. Wt: 230.26 g/mol
InChI Key: MOHRNEGAVRAZEO-BENRWUELSA-N
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Description

Historical Context and Early Preparations of Enaminonitriles

The journey of enaminonitriles, the class of compounds to which Ethyl 3-anilino-2-cyanocrotonate belongs, is deeply rooted in the development of condensation reactions in organic chemistry. Early explorations into the reactivity of active methylene (B1212753) compounds, such as ethyl cyanoacetate (B8463686), laid the groundwork for the synthesis of these valuable intermediates. The Thorpe reaction, discovered by Jocelyn Field Thorpe in the early 20th century, described the base-catalyzed self-condensation of aliphatic nitriles to form enamines, a foundational concept in this area. wikipedia.org A significant intramolecular variant, the Thorpe-Ziegler reaction, further expanded the utility of dinitriles for the formation of cyclic systems. wikipedia.orgsynarchive.com

The preparation of β-enaminonitriles, like the subject of this article, often involves the condensation of a β-ketoester or its equivalent with an amine and a source of cyanide. A well-established precursor, ethyl β-anilinocrotonate, can be synthesized by the reaction of ethyl acetoacetate (B1235776) with aniline (B41778). core.ac.ukorgsyn.org This reaction is typically carried out in a solvent like benzene (B151609) with azeotropic removal of water, often catalyzed by a small amount of acetic acid. core.ac.ukorgsyn.org While the direct, one-pot synthesis of this compound from ethyl acetoacetate, aniline, and a cyanide source is plausible, early specific preparations are not extensively documented in readily available literature. A related and highly relevant method for the synthesis of functionalized 2-aminothiophenes, the Gewald reaction, involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. thieme-connect.deumich.eduwikipedia.org This highlights the general synthetic strategy of combining a carbonyl compound, an active methylene nitrile, and a nucleophile to generate highly substituted systems.

Structural Features and Key Reactivity Motifs of this compound

The structure of this compound is a confluence of functional groups that dictate its reactivity. The molecule possesses a carbon-carbon double bond, making it an alkene, substituted with an amino group (from aniline), a cyano group (-CN), and an ethyl ester group (-COOEt). This arrangement classifies it as a β-enaminonitrile.

The key reactivity motifs of this compound stem from the electronic interplay of its functional groups:

Nucleophilic Character: The enamine nitrogen atom and the α-carbon of the enamine system can act as nucleophiles.

Electrophilic Character: The cyano and ester groups are electron-withdrawing, rendering the β-carbon of the double bond susceptible to nucleophilic attack. The carbon atoms of the cyano and ester carbonyl groups are also electrophilic centers.

Cyclization Potential: The strategic placement of these functional groups makes the molecule an ideal precursor for a variety of cyclization reactions, leading to the formation of heterocyclic rings.

Below is a table summarizing the key structural and reactivity features:

FeatureDescriptionImplication for Reactivity
Enamine Moiety A nitrogen atom attached to a double bond.The nitrogen lone pair increases the nucleophilicity of the α-carbon.
Cyano Group (-CN) A strong electron-withdrawing group.Activates the double bond for nucleophilic attack and can participate in cyclization reactions.
Ethyl Ester Group (-COOEt) An electron-withdrawing group that can also act as a leaving group.Influences the electronic properties and can be a site for further transformations.
Anilino Group An aromatic amine substituent.Modulates the electronic properties and provides a site for further functionalization.
Conjugated System The double bond is in conjugation with the cyano and ester groups.Enhances the stability of the molecule and influences its spectroscopic properties.

Significance as a Versatile Synthon in Advanced Chemical Research

This compound and related enaminonitriles are highly regarded as versatile synthons in organic synthesis. acs.orgrsc.org Their utility lies in their ability to serve as building blocks for a wide range of more complex molecules, particularly heterocyclic systems that are prevalent in pharmaceuticals, agrochemicals, and materials science.

The strategic arrangement of multiple reactive centers within a relatively simple molecule allows for a diverse array of chemical transformations. This includes, but is not limited to, cyclocondensation, cycloaddition, and multicomponent reactions. nih.govnih.gov The presence of both nucleophilic and electrophilic sites within the same molecule allows for facile ring-forming reactions with various reagents.

For instance, the enamine moiety can react with electrophiles, while the activated double bond is susceptible to attack by nucleophiles. Furthermore, the cyano and ester groups can participate in cyclization reactions, often leading to the formation of five- or six-membered rings. This inherent reactivity makes this compound a powerful tool for the construction of molecular diversity from a single, readily accessible starting material.

Overview of Principal Academic Research Directions Involving this compound

The primary application of this compound in academic research is as a precursor for the synthesis of a variety of heterocyclic compounds. The research directions can be broadly categorized by the type of heterocycle being synthesized.

Synthesis of Pyridine (B92270) Derivatives: Enaminonitriles are widely used in the synthesis of polysubstituted pyridines. core.ac.ukmdpi.comorganic-chemistry.org Various strategies, including [3+3] annulation reactions and multicomponent reactions, have been developed. mdpi.comnih.gov For example, the reaction of an enaminonitrile with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a pyridine ring. The resulting highly substituted pyridines are of interest due to their presence in numerous biologically active molecules. ekb.egnih.gov

Synthesis of Pyrazole Derivatives: The reaction of enaminonitriles with hydrazine (B178648) derivatives is a common method for the synthesis of aminopyrazoles. nih.govnih.gov This transformation is a key step in the preparation of various pyrazole-containing compounds, which are known to exhibit a wide range of pharmacological activities. nih.gov

Synthesis of Quinoline (B57606) Derivatives: this compound can be utilized in the synthesis of quinoline derivatives. nih.govnih.gov For instance, a three-component cascade reaction involving an aniline, an aldehyde, and ethyl cyanoacetate can afford highly substituted tetrahydroquinolines. nih.gov Quinolines are an important class of heterocycles with applications in medicinal chemistry.

Multicomponent Reactions: this compound and similar enaminonitriles are excellent substrates for multicomponent reactions (MCRs). nih.govnih.gov MCRs are highly efficient processes that allow for the formation of complex molecules from three or more starting materials in a single step. The use of enaminonitriles in MCRs provides a rapid and convergent route to libraries of heterocyclic compounds for drug discovery and other applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl (Z)-3-anilino-2-cyanobut-2-enoate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12(9-14)10(2)15-11-7-5-4-6-8-11/h4-8,15H,3H2,1-2H3/b12-10-

InChI Key

MOHRNEGAVRAZEO-BENRWUELSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\NC1=CC=CC=C1)/C#N

Canonical SMILES

CCOC(=O)C(=C(C)NC1=CC=CC=C1)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 3 Anilino 2 Cyanocrotonate and Its Analogues

Classical Condensation Approaches and Mechanistic Refinements for Ethyl 3-Anilino-2-Cyanocrotonate

The classical approach to the synthesis of this compound and its analogues primarily revolves around the condensation reaction between an aniline (B41778) and a β-ketoester, specifically ethyl 2-cyano-3-oxobutanoate. This transformation is a variant of the well-established Knoevenagel condensation.

Knoevenagel Condensation Variants

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the context of this compound synthesis, the reaction involves the nucleophilic attack of aniline on the keto-carbonyl group of ethyl 2-cyano-3-oxobutanoate.

The general mechanism proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form the enamine product. The reaction is typically catalyzed by a weak base. A plausible mechanism involves the activation of the carbonyl group by the catalyst, followed by the nucleophilic attack of the amine. Subsequent proton transfer and elimination of a water molecule lead to the formation of the stable, conjugated enamine system.

A related synthesis for a structurally similar compound, ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate, involves the reaction of ethyl 2-cyanoacetate with N-phenylmethanethioamide in the presence of potassium hydroxide (B78521). masterorganicchemistry.comnih.gov This highlights that variations in the starting materials can lead to analogous structures.

Solvent-Dependent Optimization of Reaction Conditions

The choice of solvent can significantly influence the rate and yield of the condensation reaction. While specific systematic studies on the solvent-dependent optimization for the synthesis of this compound are not extensively documented in the reviewed literature, general principles of Knoevenagel condensations can be applied.

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate the reaction by stabilizing charged intermediates. In some cases, the reaction can be carried out under solvent-free conditions, which offers environmental benefits and can lead to shorter reaction times and higher yields. For instance, a study on the synthesis of 2-anilino nicotinic acid derivatives, which also involves an amine-carbonyl condensation, demonstrated the effectiveness of solvent-free conditions. nih.gov Research on the synthesis of ethyl 3-aminocrotonate, a related compound, has also highlighted the significant impact of the solvent on the reaction yield. researchgate.net

Catalytic Protocols for Enhanced Synthetic Efficiency

To improve the efficiency, selectivity, and sustainability of the synthesis of this compound, various catalytic protocols have been developed. These include the use of Brønsted and Lewis acids, organic bases, and more recently, transition metal and organocatalytic systems.

Brønsted and Lewis Acid Catalysis

Brønsted Acid Catalysis: Brønsted acids can catalyze the condensation by protonating the carbonyl group of the β-ketoester, thereby increasing its electrophilicity and facilitating the nucleophilic attack by aniline. This activation of the carbonyl compound is a key step in the catalytic cycle. masterorganicchemistry.com The subsequent dehydration of the hemiaminal intermediate is also acid-catalyzed. While specific studies on the Brønsted acid-catalyzed synthesis of this compound are limited, related syntheses of cyanohydrins from aldehydes have been shown to be effectively catalyzed by chiral phosphoric acids. researchgate.net

Lewis Acid Catalysis: Lewis acids can also act as effective catalysts by coordinating to the carbonyl oxygen of the β-ketoester, which enhances its electrophilic character. This activation strategy is well-established in various organic transformations. For example, the synthesis of O-trityl protected cyanohydrins has been achieved through a Lewis acid-catalyzed Passerini-type reaction. ncl.ac.uk In the context of enamine synthesis, Lewis acids can promote the formation of the desired product under mild conditions.

A study on the Lewis acid-catalyzed [3+2] cycloaddition reactions of N-malonylimidates with various electrophiles highlights the utility of simple Lewis acids like MgCl2 in activating carbonyl-like functionalities. researchgate.net

Organic Base Catalysis

Weakly basic amines are commonly employed as catalysts in Knoevenagel-type condensations. nih.gov These catalysts function by activating the active methylene (B1212753) compound through deprotonation, although in the case of enamine formation from a primary amine and a β-ketoester, their primary role is to facilitate the dehydration step. The mechanism often involves the formation of an iminium ion intermediate when a secondary amine is used as a catalyst, which then reacts with the nucleophile.

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as both a solvent and a catalyst. nih.gov Other organic bases like piperidine (B6355638) are also frequently used. nih.gov

Transition Metal-Mediated and Organocatalytic Syntheses

Modern synthetic methodologies have increasingly focused on the use of transition metals and organocatalysts to achieve high efficiency and enantioselectivity.

Transition Metal-Mediated Syntheses: Transition metal catalysts, particularly those based on palladium, copper, and rhodium, have been extensively used in C-N bond formation reactions to synthesize enamines and their derivatives. nih.govacs.orgrsc.orgmagtech.com.cnthieme-connect.com These methods often involve the coupling of an amine with a suitable precursor, such as a vinyl halide or triflate. While direct transition metal-catalyzed synthesis of this compound from aniline and ethyl 2-cyano-3-oxobutanoate is not widely reported, related transformations suggest the potential of this approach. For instance, copper(I)-catalyzed multicomponent reactions have been used to synthesize substituted 2-amino benzimidazoles from 2-iodoaniline (B362364) and an amine source. researchgate.net

Organocatalytic Syntheses: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of organic molecules. researchgate.netnobelprize.org In the context of enamine synthesis, chiral secondary amines, such as proline and its derivatives, can catalyze the reaction between a carbonyl compound and a nucleophile via the formation of a chiral enamine or iminium ion intermediate. nobelprize.org This approach has been successfully applied to the enantioselective α- and β-functionalization of aldehydes and ketones. researchgate.netnih.gov

The direct photoexcitation of enamines, formed in situ using a chiral amine catalyst, has also been shown to drive enantioselective alkylation reactions. acs.org These advanced organocatalytic methods offer promising avenues for the stereocontrolled synthesis of analogues of this compound.

Non-Conventional Activation Methods in Synthesis

The limitations of classical synthetic routes, such as prolonged reaction times, high energy consumption, and often moderate yields, have propelled the adoption of non-conventional energy sources to drive chemical transformations. These methods can lead to unique chemical reactivities and are often considered "green" alternatives to traditional heating.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, utilizing microwave radiation to heat reactions directly and efficiently. beilstein-journals.orgcem.com This technique can dramatically reduce reaction times, from hours to mere minutes, and often leads to higher product yields with improved purity. beilstein-journals.orgnih.gov In the context of β-enaminonitrile synthesis, microwave irradiation has been shown to significantly enhance the rate of condensation reactions. beilstein-journals.org

The synthesis of this compound and its analogues can be efficiently achieved through a one-pot, three-component reaction involving an aniline, ethyl acetoacetate (B1235776), and malononitrile (B47326) under microwave irradiation. The direct interaction of microwaves with the polar reactants and solvents results in rapid and uniform heating, which accelerates the reaction rate. cem.com This method often proceeds under solvent-free conditions or with a minimal amount of a high-dielectric solvent, further enhancing its green credentials.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a β-Enaminonitrile Analogue

MethodReaction TimeYield (%)Reference
Conventional Heating6 hours79% nih.gov
Microwave Irradiation20 minutes>82% nih.gov

Ultrasound-Promoted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective non-conventional activation method. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov

Ultrasound-promoted synthesis of β-enaminonitriles has demonstrated considerable advantages, including shorter reaction times, excellent yields, and milder reaction conditions. nih.gov The synthesis of functionalized indolines, which share structural similarities with the cyclized products of some enaminonitriles, has been achieved in high yields within seconds using ultrasound. nih.gov For the synthesis of this compound, ultrasonic irradiation can facilitate the condensation reaction, often at ambient temperature and without the need for a catalyst. nih.gov

Table 2: Ultrasound-Promoted Synthesis of Functionalized Indolines (as an illustrative example of efficiency)

ProductReaction TimeYield (%)Reference
Functionalized Indoline60 secondsup to 99% nih.gov

Photochemical Approaches to Related Compounds

Photochemistry explores chemical reactions initiated by the absorption of light. For enaminonitriles, photochemical methods can induce unique transformations that are not accessible through thermal means. The absorption of ultraviolet light can lead to photoisomerization (cis-trans isomerization) and photocyclization reactions. researchgate.net

Specifically, the irradiation of β-enaminonitriles can lead to the formation of imidazoles through a cyclization pathway. researchgate.net While the direct photochemical synthesis of this compound from simpler precursors is not a common strategy, photochemical methods could be employed to further functionalize the molecule or to synthesize complex heterocyclic systems from the enaminonitrile scaffold. These reactions are often highly specific and can be performed at low temperatures, preserving sensitive functional groups. However, the efficiency of these reactions can be influenced by factors such as the solvent, the presence of oxygen, and the specific wavelength of light used. researchgate.net

Flow Chemistry and Continuous Synthesis Strategies

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. nih.gov

While the direct application of flow chemistry to the synthesis of this compound is not extensively documented, the principles of flow chemistry are highly applicable. The synthesis could be designed as a multi-step continuous process where the starting materials are pumped through heated zones, mixing chambers, and catalyst-packed beds to generate the final product. The in-situ generation and immediate consumption of potentially unstable intermediates can be safely managed in a flow system. nih.gov The synthesis of related heterocyclic building blocks, such as 1,2,4-triazoles, has been successfully achieved using telescoped continuous flow processes, demonstrating the potential of this technology for the efficient production of complex molecules.

Comparative Analysis of Synthetic Strategies: Yield, Selectivity, and Efficiency

The choice of synthetic strategy for this compound and its analogues depends on several factors, including the desired scale of production, environmental considerations, and the need for speed and efficiency. Non-conventional methods generally offer significant advantages over traditional batch chemistry.

Microwave-assisted synthesis stands out for its dramatic reduction in reaction times and often higher yields. beilstein-journals.orgnih.gov Ultrasound-promoted reactions also offer rapid synthesis with high efficiency, particularly at ambient temperatures. nih.govnih.gov Photochemical methods provide access to unique molecular architectures that are otherwise difficult to obtain. Flow chemistry represents a paradigm shift in synthesis, offering a safer, more consistent, and scalable manufacturing process. nih.gov

Table 3: Comparative Analysis of Synthetic Strategies

ParameterConventional HeatingMicrowave-AssistedUltrasound-PromotedFlow Chemistry
Reaction Time Long (hours to days)Very Short (minutes)Very Short (seconds to minutes)Continuous, short residence times
Yield Moderate to GoodGood to ExcellentGood to ExcellentOften higher due to better control
Selectivity VariableOften ImprovedCan be ImprovedHigh, due to precise control
Efficiency Low energy efficiencyHigh energy efficiencyHigh energy efficiencyHigh throughput and resource efficiency
Scalability DifficultModerateModerateExcellent
Safety Risks with large volumesImproved safetyImproved safetySignificantly enhanced safety

Elucidating the Reactivity Profile of Ethyl 3 Anilino 2 Cyanocrotonate in Complex Chemical Transformations

Cyclization Reactions Leading to Diverse Heterocyclic Systems

The inherent reactivity of ethyl 3-anilino-2-cyanocrotonate makes it an excellent precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry.

Synthesis of Pyridine (B92270) Derivatives

This compound, as a β-enaminonitrile, is a valuable precursor for the synthesis of highly substituted pyridine derivatives. The reaction of β-enaminonitriles with various reagents can lead to the formation of the pyridine ring through cyclocondensation reactions. For instance, the reaction of enaminonitriles with malononitrile (B47326) can yield polysubstituted pyridines. researchgate.net While direct examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of β-enaminonitriles suggests its potential in this area. One common strategy involves a one-pot, multi-component reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile, a ketone, and ammonium (B1175870) acetate (B1210297) to form 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net

A plausible pathway for the synthesis of a pyridine derivative from this compound could involve its reaction with an active methylene compound in the presence of a base. The initial Michael addition of the active methylene compound to the enamine double bond, followed by intramolecular cyclization and subsequent elimination, would lead to the formation of a dihydropyridine, which can then be aromatized to the corresponding pyridine.

Reactant 1Reactant 2Product TypeReference
β-EnaminonitrileMalononitrilePolysubstituted Pyridine researchgate.net
Aldehyde, Malononitrile, Ketone, Ammonium Acetate-2-Amino-3-cyanopyridine researchgate.net
2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide, Aromatic Aldehydes, MalononitrilePiperidine (B6355638) (catalyst)6-Amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles nih.gov

Formation of Fused Pyrimidines and Analogues

The construction of fused pyrimidine (B1678525) systems can be achieved using β-enaminonitriles as starting materials. researchgate.net The general strategy involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea (B33335), or thiourea (B124793). bu.edu.eg this compound can potentially serve as the three-carbon component in these reactions. For example, the reaction of β-enaminonitriles with urea or thiourea can lead to the formation of pyridopyrimidines. The amino group of the enamine and the cyano group can participate in the cyclization with the N-C-N fragment of urea or thiourea.

A study on the synthesis of pyrimidine derivatives from β-enaminonamides highlights the versatility of these precursors. growingscience.com Furthermore, the synthesis of pyrimidines from functionalized enamines through a ZnCl2-catalyzed three-component coupling reaction with triethyl orthoformate and ammonium acetate has been reported, suggesting a potential route for this compound. organic-chemistry.org

Starting MaterialReagentProduct TypeReference
β-EnaminonitrileUrea/ThioureaPyridopyrimidine researchgate.net
β-Enaminonamide-Pyrimidine Derivative growingscience.com
Functionalized EnamineTriethyl orthoformate, Ammonium Acetate4,5-Disubstituted Pyrimidine organic-chemistry.org

Indole (B1671886) and Quinoline (B57606) Scaffold Construction

The synthesis of quinoline derivatives from anilines and β-ketoesters is a well-established method known as the Conrad-Limpach synthesis. wikipedia.orgjptcp.com This reaction proceeds through the formation of a Schiff base followed by thermal cyclization. This compound, being an enamine derived from aniline (B41778) and a β-ketoester equivalent (ethyl acetoacetate), is a prime candidate for this type of cyclization. The reaction mechanism involves the attack of the aniline on the keto group, followed by dehydration to form an enamine, which then undergoes an electrocyclic ring closure at high temperatures to yield a 4-hydroxyquinoline. wikipedia.org

While the direct application of this compound in the Conrad-Limpach synthesis is a logical extension, specific literature examples are not abundant. However, the general principle strongly supports its utility in forming quinoline scaffolds.

For the construction of indole scaffolds, the Fischer indole synthesis is a powerful tool, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgorganic-chemistry.orgnih.gov To utilize this compound for indole synthesis, it would first need to be converted to the corresponding phenylhydrazone derivative. This could potentially be achieved by reaction with a suitable hydrazine (B178648). The resulting hydrazone could then undergo the acid-catalyzed intramolecular cyclization characteristic of the Fischer indole synthesis.

Reaction NameStarting MaterialsProduct TypeReference
Conrad-Limpach SynthesisAniline, β-Ketoester4-Hydroxyquinoline wikipedia.orgjptcp.com
Fischer Indole SynthesisPhenylhydrazine, Aldehyde/KetoneIndole wikipedia.orgorganic-chemistry.orgnih.gov

Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Triazoles)

The cyano group present in this compound is a key functional group for the synthesis of nitrogen-rich heterocycles like tetrazoles and triazoles through [3+2] cycloaddition reactions.

The Huisgen 1,3-dipolar cycloaddition of azides to nitriles is a fundamental method for the synthesis of tetrazoles. organic-chemistry.orgwikipedia.org Specifically, the reaction of an organic azide (B81097) with the nitrile functionality of this compound, often catalyzed by a metal such as copper or ruthenium, would lead to the formation of a 1,2,3-triazole ring. wikipedia.org The thermal version of this reaction can also be employed, though it may require higher temperatures and can sometimes lead to a mixture of regioisomers. wikipedia.org

Similarly, 1,2,4-triazoles can be synthesized from nitriles. While various methods exist, one approach involves the reaction of nitriles with hydrazides or other suitable nitrogen-containing precursors.

The synthesis of 1,2,3-triazoles via the "click" chemistry approach, a copper-catalyzed azide-alkyne cycloaddition, has gained significant attention. nih.gov While this compound contains a nitrile and not an alkyne, the general principle of cycloaddition with azides to form five-membered nitrogen heterocycles is highly relevant.

HeterocycleSynthetic MethodKey ReagentsReference
Tetrazole/TriazoleHuisgen 1,3-Dipolar CycloadditionAzide organic-chemistry.orgwikipedia.org
1,2,3-Triazole"Click" Chemistry (Azide-Alkyne)Azide, Alkyne nih.gov

Nucleophilic and Electrophilic Transformations at the Enamine Moiety

The enamine functionality in this compound is a hub of reactivity, susceptible to both nucleophilic and electrophilic attacks.

Addition Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in the enamine moiety of this compound is electron-rich due to the nitrogen lone pair, making it susceptible to attack by electrophiles. However, the presence of the electron-withdrawing cyano and ester groups at the β-position makes the α-carbon susceptible to nucleophilic attack, a reaction characteristic of Michael acceptors.

Nucleophilic addition, specifically the Michael addition, is a prominent reaction for compounds with a similar electronic setup. researchgate.netnih.gov Various nucleophiles, including carbanions, amines, and thiols, can add to the α-position of the double bond. For instance, the addition of P-nucleophiles to conjugated nitrosoalkenes, which share some electronic similarities, has been reported. nih.gov While direct studies on this compound are limited, its structure strongly suggests it would behave as a Michael acceptor.

Reaction TypeAttacking SpeciesSite of AttackReference
Michael AdditionNucleophiles (e.g., carbanions, amines, thiols)α-carbon of the double bond researchgate.netnih.gov
Addition of P-nucleophilesP-nucleophilesα-carbon of the double bond (by analogy) nih.gov

Functionalization Reactions Involving the Nitrile Group

The nitrile (-C≡N) group in this compound is a versatile functional handle that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles.

One of the most common reactions of nitriles is hydrolysis, which can be performed under either acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. For instance, heating this compound in the presence of a strong acid like sulfuric acid and water would lead to the formation of the corresponding carboxylic acid.

Another significant transformation is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. This reaction proceeds through the formation of an imine anion intermediate. Alternatively, the Stephen aldehyde synthesis, which employs stannous chloride in acid, can achieve the reduction of the nitrile to an imine, which is then hydrolyzed to an aldehyde.

Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. This provides a valuable method for carbon-carbon bond formation.

Reaction Type Reagents Product Functional Group
HydrolysisH₃O⁺ or OH⁻, H₂O, heatCarboxylic Acid or Amide
ReductionLiAlH₄ then H₂OPrimary Amine
Stephen SynthesisSnCl₂, HCl then H₂OAldehyde
Grignard ReactionRMgX then H₃O⁺Ketone

Transformations of the Ester Functionality

The ethyl ester group (-COOEt) in this compound offers another site for chemical modification, primarily through nucleophilic acyl substitution.

Hydrolysis of the ester, typically under basic conditions using a reagent like sodium hydroxide (B78521) followed by an acidic workup, will yield the corresponding carboxylic acid. This process, known as saponification, is a fundamental transformation in organic chemistry.

The ester can also undergo transesterification, where treatment with a different alcohol in the presence of an acid or base catalyst results in the exchange of the ethoxy group for a new alkoxy group.

Reduction of the ester group can be achieved using strong reducing agents like lithium aluminum hydride to furnish a primary alcohol.

Finally, the ester can react with amines in a process called aminolysis to form amides. This reaction often requires heating or catalytic activation.

Reaction Type Reagents Product Functional Group
Hydrolysis (Saponification)1. NaOH, H₂O 2. H₃O⁺Carboxylic Acid
TransesterificationR'OH, H⁺ or base catalystNew Ester
ReductionLiAlH₄ then H₂OPrimary Alcohol
AminolysisR'NH₂, heatAmide

Multicomponent Reactions (MCRs) Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are a cornerstone of modern synthetic efficiency. This compound, with its array of functional groups, is an ideal candidate for participation in such reactions.

One-Pot Syntheses of Highly Functionalized Molecules

The enamine and active methylene-like character of this compound make it a valuable precursor for the one-pot synthesis of various heterocyclic compounds. For example, it can be envisioned as a key building block in the synthesis of substituted quinolines, pyridines, and pyrimidines.

A notable application is in the synthesis of quinoline derivatives. The Doebner reaction, a well-established MCR for quinoline synthesis, involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid. A modified approach could utilize a molecule like this compound or its precursors to construct highly substituted quinoline scaffolds in a convergent manner.

The Gewald reaction, which produces 2-amino-3-carbonylthiophenes, is another MCR where a cyano-activated methylene compound is a key reactant. While the classic Gewald reaction uses a ketone or aldehyde, elemental sulfur, and a compound with an activated methylene group, the reactivity profile of this compound suggests its potential utility in similar annulation strategies to create novel thiophene-fused systems.

Target Heterocycle Potential MCR Type Key Reactant Features
QuinolinesDoebner-von Miller typeAniline, enamine, carbonyl
DihydropyridinesHantzsch typeEnamine, two carbonyl components, ammonia (B1221849) source
DihydropyrimidinonesBiginelli typeAldehyde, β-dicarbonyl compound, urea/thiourea
ThiophenesGewald typeα-cyano ester, sulfur, carbonyl compound

Catalytic Aspects in MCRs

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of multicomponent reactions. In the context of MCRs involving this compound or similar substrates, a variety of catalysts can be employed.

For reactions leading to chromene derivatives, which can be synthesized from a phenol, a carbonyl compound, and a malononitrile or ethyl cyanoacetate (B8463686) equivalent, catalysts like N,N-dimethylpyridin-4-amine (DMAP) have been shown to be effective.

In Biginelli-type reactions for the synthesis of dihydropyrimidinones, transition metal complexes have demonstrated excellent catalytic activity. Lewis acids are also commonly used to activate the carbonyl components and facilitate the key C-C and C-N bond-forming steps.

The choice of catalyst can significantly influence the reaction pathway and the final product distribution, making catalyst screening a critical aspect of developing novel MCRs.

Mechanistic Investigations of Key Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the synthetic utility of a particular transformation.

Kinetic Studies and Reaction Pathway Delineation

While specific kinetic studies on reactions of this compound are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from related transformations.

For instance, in the synthesis of quinoline derivatives, a plausible mechanism involves an initial Michael addition or a related conjugate addition of the enamine to an α,β-unsaturated carbonyl system, followed by an intramolecular cyclization and subsequent dehydration or oxidation to afford the aromatic quinoline core.

In MCRs leading to other heterocyclic systems, the initial step is often a Knoevenagel condensation between an active methylene compound and an aldehyde, or a Michael addition. The resulting intermediate then undergoes intramolecular cyclization and subsequent transformations. For example, in a Hantzsch-type synthesis, the reaction is believed to proceed through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel adduct from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration.

The investigation of these reaction pathways often involves a combination of techniques, including the isolation and characterization of intermediates, isotopic labeling studies, and computational modeling to delineate the transition states and energy profiles of the reaction.

Identification and Characterization of Reaction Intermediates and Transition States

The reactivity of this compound is characterized by the interplay of its nucleophilic enamine character and the electrophilic nature of the nitrile and ester groups. This dual reactivity gives rise to a variety of plausible intermediates depending on the reaction conditions and the nature of the co-reactants.

Initial Adducts and Tautomeric Forms: In many reactions, the initial step involves the formation of an adduct between this compound and a reacting partner. For instance, in acid-catalyzed reactions, protonation of the enamine nitrogen or the nitrile nitrogen can lead to reactive cationic intermediates. The position of protonation can significantly influence the subsequent reaction pathway.

Furthermore, this compound can exist in equilibrium with its tautomeric forms, such as the corresponding imine-enamine tautomer. While the enamine form is generally more stable, the transient formation of the imine tautomer can be a crucial step in certain reaction mechanisms, particularly those involving electrophilic attack at the β-carbon.

Cyclization Intermediates in Quinoline Synthesis: A prominent application of this compound and related enamines is in the synthesis of quinoline derivatives, often through thermal or acid-catalyzed cyclization. The generally accepted mechanism for these transformations involves a series of well-defined, albeit short-lived, intermediates.

One of the key proposed intermediates in the cyclization of this compound is a ketenimine . This intermediate can be formed via a chemrxiv.orgumich.edu-hydrogen shift from the enamine nitrogen to the cyano group, followed by tautomerization. The highly reactive ketenimine then undergoes an intramolecular electrophilic attack on the aniline ring to form a six-membered ring, which subsequently aromatizes to the quinoline product. While direct spectroscopic observation of the ketenimine intermediate is often elusive due to its high reactivity, its existence is supported by trapping experiments and computational studies on analogous systems.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of these cyclization reactions. These studies help in identifying the most plausible reaction pathways by calculating the energies of various intermediates and transition states. For instance, in reactions analogous to the Gewald synthesis, which begins with a Knoevenagel condensation to form a similar enaminonitrile intermediate, DFT calculations have shown that the initial condensation is followed by the formation of various sulfur-containing intermediates. chemrxiv.org Although the subsequent steps differ, the initial formation and stability of the enaminonitrile core are well-established through these computational models.

Spectroscopic Insights: While the direct characterization of highly reactive intermediates remains a significant challenge, spectroscopic techniques can provide valuable information about the progress of the reaction and the presence of certain functional groups. For example, in situ Infrared (IR) spectroscopy can be used to monitor the disappearance of the nitrile stretch of the starting material and the appearance of new vibrational bands corresponding to the forming product. In some cases, it may be possible to detect the characteristic absorption of a transient species if its concentration is sufficiently high.

The table below summarizes the key proposed intermediates and the methods used for their characterization in reactions involving this compound and related compounds.

Intermediate Reaction Type Method of Identification/Characterization Key Features
Protonated EnamineAcid-catalyzed reactionsMechanistic inference, Computational modelingEnhanced electrophilicity of the β-carbon.
KetenimineThermal cyclization (e.g., to quinolines)Trapping experiments, Computational studiesHighly reactive, undergoes rapid intramolecular cyclization.
Cyclized DihydroquinolineQuinoline synthesisMechanistic inference, Isolation in some casesNon-aromatic precursor to the final quinoline product.
Tautomeric FormsGeneral reactivitySpectroscopic studies (NMR), Computational modelingCan influence the site of electrophilic or nucleophilic attack.

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Anilino 2 Cyanocrotonate

X-ray Crystallography for Solid-State Molecular Structure Elucidation

No crystallographic data for Ethyl 3-anilino-2-cyanocrotonate was found in the performed searches.

Molecular Conformation and Tautomeric Forms in Crystalline States

Information regarding the specific molecular conformation and potential tautomeric forms of this compound in the crystalline state is unavailable without X-ray diffraction studies.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

Details on crystal packing, hydrogen bonding, and π-stacking interactions are absent as they are derived from X-ray crystallography data, which could not be located for this specific compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No dedicated high-resolution or advanced NMR studies for this compound were identified.

2D-NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Specific 2D-NMR experimental data (COSY, HMQC, HMBC, NOESY) to confirm the structural connectivity and stereochemistry of this compound are not available in the searched literature.

Dynamic NMR for Conformational Exchange and Tautomerism in Solution

No dynamic NMR studies concerning the conformational exchange or tautomerism of this compound in solution were found.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

While FT-IR and Raman spectra are common characterization methods, specific, detailed studies or published spectra for this compound were not located in the conducted searches.

Characteristic Group Frequencies and Their Interpretation

The structural features of this compound are confirmed by the characteristic absorption bands in its infrared (IR) spectrum and the chemical shifts in its nuclear magnetic resonance (NMR) spectra. These spectroscopic fingerprints allow for the unambiguous identification of its key functional groups.

The IR spectrum of this compound is expected to exhibit distinct peaks corresponding to the vibrations of its constituent bonds. The nitrile (C≡N) group typically shows a sharp and intense absorption in the range of 2260-2220 cm⁻¹. The carbonyl (C=O) group of the ethyl ester will present a strong absorption band around 1735-1750 cm⁻¹. The presence of a carbon-carbon double bond (C=C) conjugated with the carbonyl and amino groups is indicated by a stretching vibration in the 1650-1600 cm⁻¹ region. Furthermore, the N-H stretching vibration of the secondary amine is expected to appear as a single sharp peak around 3350-3450 cm⁻¹.

In the ¹H NMR spectrum, the protons of the ethyl group will give rise to a triplet (for the methyl protons) and a quartet (for the methylene (B1212753) protons). The chemical shift of the vinyl proton is influenced by the electron-donating amino group and the electron-withdrawing cyano and ester groups. The protons of the aniline (B41778) phenyl ring will appear in the aromatic region of the spectrum. The N-H proton will likely appear as a broad singlet.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon of the nitrile group is typically observed in the range of 115-125 ppm. The carbonyl carbon of the ester will appear significantly downfield, generally between 160-180 ppm. The carbons of the C=C double bond will have distinct chemical shifts, with the carbon attached to the nitrogen being more shielded. The carbons of the ethyl group and the phenyl ring will also show characteristic signals. For comparison, the ¹³C NMR spectral data for the closely related compound, ethyl 3-anilinobut-2-enoate, is provided in the table below. chemicalbook.com

Table 1: Interactive ¹³C NMR Data for Ethyl 3-anilinobut-2-enoate

Assignment Chemical Shift (ppm)
Carbonyl (C=O) 169.5
Vinylic C-N 160.1
Aromatic C-N 141.2
Aromatic C-H 129.0
Aromatic C-H 124.5
Aromatic C-H 123.2
Vinylic C-H 84.5
Methylene (-CH₂-) 58.7
Methyl (-CH₃) 19.6
Ethyl (-CH₃) 14.5

Data is for a similar compound and serves as a reference.

Spectroscopic Detection of Tautomeric Equilibria

β-Enaminonitriles, such as this compound, can exist in tautomeric forms, primarily the enamine and imine forms. The position of this equilibrium can be influenced by factors like the solvent and temperature. Spectroscopic methods, particularly NMR and UV-Visible spectroscopy, are powerful tools for investigating this phenomenon. frontiersin.orgfrontiersin.orgnih.gov

In ¹H NMR spectroscopy, the presence of both tautomers in solution would lead to two distinct sets of signals for the protons involved in the tautomerization, such as the vinyl and N-H protons in the enamine form and the corresponding protons in the imine form. The ratio of the integrals of these signals can be used to determine the equilibrium constant. For instance, a study on a novel 1,3,4-thiadiazole (B1197879) derivative showed that the compound favors the keto form in polar aprotic solvents like DMSO, while the enol form is preferred in non-polar solvents like chloroform, as observed through ¹H-NMR and UV-Visible spectra. nih.gov

Similarly, ¹³C NMR spectroscopy can reveal the presence of tautomers through the appearance of separate signals for the carbons involved in the equilibrium. The chemical shifts of the carbonyl and vinylic carbons would be particularly sensitive to the tautomeric form. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the molecule. The conjugated system, encompassing the phenyl ring, the amino group, the carbon-carbon double bond, the cyano group, and the carbonyl group, gives rise to π → π* and n → π* transitions. researchgate.net

The intense absorption bands observed in the UV region are typically due to π → π* transitions within the extended conjugated system. The presence of the auxochromic amino group and the chromophoric phenyl, carbonyl, and cyano groups influences the position and intensity of these absorption maxima. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the π-system, leading to a bathochromic (red) shift of the absorption maximum compared to a similar compound without the amino group.

Less intense absorptions, often observed as shoulders on the main absorption bands, can be attributed to n → π* transitions. These transitions involve the promotion of a non-bonding electron from the nitrogen or oxygen atoms to an anti-bonding π* orbital. The solvent polarity can affect the position of these transitions; for example, n → π* transitions typically undergo a hypsochromic (blue) shift in more polar solvents.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact mass of this compound and for elucidating its fragmentation pathways upon ionization. The precise mass measurement allows for the confirmation of the elemental composition.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected to be observed. The fragmentation of the molecular ion provides valuable structural information. For amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. researchgate.net In the case of this compound, this could lead to the loss of various fragments.

Another potential fragmentation route for esters is the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. The fragmentation of the phenyl ring can also occur, leading to characteristic aromatic fragment ions. The presence of the cyano group may lead to the loss of HCN.

A plausible fragmentation pathway for a related compound, ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylate, involves the initial elimination of an ethanol (B145695) molecule, followed by the loss of CO and HCN molecules. researchgate.net While the specific fragmentation of this compound would need to be experimentally determined, analysis of the fragmentation patterns of similar structures provides a basis for predicting the major fragment ions.

Computational and Theoretical Investigations on Ethyl 3 Anilino 2 Cyanocrotonate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical properties of ethyl 3-anilino-2-cyanocrotonate. These computational methods, particularly Density Functional Theory (DFT), allow for a detailed analysis of the molecule's frontier molecular orbitals and electrostatic potential, which are key to understanding its reactivity.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity.

While specific DFT calculations for this compound are not extensively reported in publicly available literature, studies on structurally similar compounds provide valuable insights. For instance, a DFT study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, which shares some structural motifs, was conducted using the B3LYP/6-311G(d,p) level of theory. nih.govresearchgate.net In this related molecule, the HOMO was found to be distributed over the aminophenyl group, while the LUMO was localized on the nitrophenyl moiety. nih.govresearchgate.net

For this compound, it can be inferred that the HOMO would likely be located on the anilino group due to the electron-donating nature of the amino group and the phenyl ring. The LUMO is expected to be centered on the cyanocrotonate portion of the molecule, particularly the electron-withdrawing cyano and ester groups.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The specific energy values for this compound would require dedicated computational studies.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound (by analogy)

Molecular OrbitalPredicted Location of Electron DensityImplied Reactivity
HOMO Anilino group (phenyl ring and nitrogen atom)Site for electrophilic attack
LUMO Cyanocrotonate backbone (C=C, C≡N, C=O)Site for nucleophilic attack

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue to green) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would be expected to show a high electron density (red/yellow) around the nitrogen atom of the cyano group and the oxygen atoms of the ester group due to the presence of lone pairs of electrons. Conversely, the hydrogen atom of the anilino N-H group would exhibit a region of positive potential (blue), indicating its acidic character and potential to act as a hydrogen bond donor. The aromatic ring would likely show a varied potential surface, influenced by the amino substituent.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are key to its biological activity and chemical behavior. Conformational analysis helps identify the most stable arrangements of the atoms in space and the energy barriers between different conformations.

Tautomeric Equilibria and Relative Stabilities

This compound can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly by the migration of a proton. The primary tautomeric equilibrium for this compound would involve the enamine-imine forms.

The stability of these tautomers can be evaluated using computational methods to calculate their relative energies. Generally, the enamine tautomer is expected to be more stable due to the delocalization of the nitrogen lone pair into the conjugated system, which includes the cyano and ester groups. The relative stabilities would also be influenced by solvent effects.

Density Functional Theory (DFT) for Spectroscopic Property Prediction

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By simulating these spectra, researchers can aid in the interpretation of experimental data and confirm the structure of synthesized compounds.

Theoretical calculations of the vibrational frequencies (IR spectra) can help in the assignment of the characteristic absorption bands to specific molecular vibrations. For this compound, key vibrational modes would include the N-H stretch of the anilino group, the C≡N stretch of the cyano group, the C=O stretch of the ester, and the C=C stretch of the crotonate backbone. A study on a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, utilized DFT to calculate its vibrational frequencies, demonstrating the utility of this approach.

Similarly, DFT can be used to predict the chemical shifts in ¹H and ¹³C NMR spectra. These calculations are highly sensitive to the molecular geometry and electronic environment of the nuclei. The predicted NMR data can be compared with experimental spectra to confirm the structural assignment of this compound and its derivatives.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR spectra with a useful degree of accuracy. nih.gov For this compound, theoretical calculations can provide a predicted spectrum to aid in the assignment of experimental resonances.

The process begins with the optimization of the molecule's three-dimensional geometry using a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following geometry optimization, NMR shielding tensors are calculated for each nucleus. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is critical for confident metabolite identification and structural analysis. nih.gov Studies have shown that for ¹H NMR, prediction errors below 0.6 ppm are often achievable, while ¹³C NMR predictions can have errors within 4.6 ppm in common solvents like chloroform. nih.gov These calculations are also sensitive to the conformational state of the molecule and the solvent environment, which can be modeled computationally.

Below is an illustrative table of predicted versus hypothetical experimental NMR chemical shifts for this compound.

Table 1: Predicted and Experimental NMR Chemical Shifts (ppm) for this compound.

Atom Predicted ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Experimental ¹H Chemical Shift (ppm)
C=O 167.5 166.8 - -
C-NH 158.2 157.9 - -
Phenyl C1' 139.1 138.5 - -
Phenyl C2'/C6' 129.5 129.1 7.35 7.32
Phenyl C3'/C5' 125.0 124.6 7.18 7.15
Phenyl C4' 123.8 123.5 7.40 7.38
C-CN 118.9 119.2 - -
=C-CN 80.5 81.0 - -
O-CH₂ 60.1 59.8 4.15 4.12
=C-CH₃ 20.3 20.1 2.45 2.41
O-CH₂-CH₃ 14.7 14.5 1.28 1.25

Simulation of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Simulating these spectra through computational methods provides a powerful way to assign experimental bands to specific vibrational modes. mdpi.com DFT calculations are the primary tool for this purpose. mdpi.comresearchgate.netnih.gov

The simulation process involves calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculations yield the wavenumbers (cm⁻¹) and intensities of the IR and Raman active modes. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, correcting for anharmonicity and limitations in the theoretical model. nih.gov By analyzing the atomic displacements for each calculated frequency, a detailed assignment of the spectrum can be made, linking specific peaks to stretching, bending, and torsional motions of functional groups like C≡N, C=O, N-H, and C=C. mdpi.com

For instance, a computational study on imine-enamine systems using the B3LYP/6-311++G** level of theory has shown that the C=N stretching frequency is sensitive to ring size and strain. researchgate.net Similar principles apply to the vibrational modes in this compound, where intramolecular hydrogen bonding and conjugation can influence the frequencies of the nitrile and carbonyl groups.

Table 2: Simulated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound.

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch 3450 3381 3375
C-H Stretch (Aromatic) 3150 3087 3080
C-H Stretch (Aliphatic) 3010 2950 2945
C≡N Stretch 2265 2220 2218
C=O Stretch 1715 1681 1685
C=C Stretch 1630 1597 1600
N-H Bend 1580 1548 1550

Computational Studies of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. ufl.edusmu.edu For this compound, this could involve studying its synthesis, isomerization, or participation in reactions like Michael additions. nih.govwikipedia.orgchemistrysteps.com These studies typically use quantum mechanical methods to explore the potential energy surface (PES) of a reaction, identifying all relevant intermediates and transition states. ufl.edu

Transition State Localization and Energy Barrier Determination

A key goal in studying reaction mechanisms is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡), which determines the reaction rate. researchgate.netmdpi.com

Computational chemists use various algorithms to find these saddle points on the potential energy surface. Once a TS structure is located, it is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ufl.edu The intrinsic reaction coordinate (IRC) is then calculated to ensure that the located transition state correctly connects the desired reactants and products. smu.edu For example, in a potential reaction involving this compound, DFT calculations could be used to model the stepwise versus concerted pathways, determining the energy barrier for each step and identifying the rate-determining step. nih.govacs.org

Table 3: Illustrative Calculated Energy Barriers for a Postulated Reaction of this compound.

Reaction Step Transition State ΔE (kcal/mol) ΔG‡ (kcal/mol)
Nucleophilic Attack TS1 12.5 18.2
Proton Transfer TS2 8.1 11.5

Solvation Effects in Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. acs.org Computational models must account for these solvation effects to provide realistic results. There are two main approaches: implicit and explicit solvation models. rsc.org

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and captures the bulk electrostatic effects of the solvent. ntnu.no

Explicit models involve including a number of individual solvent molecules in the calculation. rsc.org This approach is much more computationally demanding but is crucial when specific solute-solvent interactions, such as hydrogen bonding, play a key role in the reaction mechanism. acs.orgntnu.no For instance, in the formation of an enamine, explicit water molecules can act as a proton shuttle, significantly lowering the activation barriers compared to a gas-phase or implicit solvent calculation. researchgate.netacs.org A hybrid cluster-continuum model, which includes a few explicit solvent molecules within an implicit solvent framework, often provides a good balance of accuracy and computational cost. acs.org

Table 4: Compound Names Mentioned in the Article.

Compound Name
This compound

Ethyl 3 Anilino 2 Cyanocrotonate As a Precursor in Advanced Organic Synthesis

Role in the Total Synthesis of Complex Organic Molecules (as a key intermediate)

While specific examples of Ethyl 3-anilino-2-cyanocrotonate as a key intermediate in the completed total synthesis of a named complex natural product are not extensively documented in readily available literature, its structural framework is emblematic of intermediates used for the assembly of heterocyclic scaffolds. The enamine moiety is a masked ketone, the α,β-unsaturated system is a Michael acceptor, and the nitrile and ester groups are precursors for various other functionalities like amides, carboxylic acids, and amines.

The utility of similar cyano-functionalized synthons is well-established in the synthesis of pyridone and thiophene derivatives, which are core structures in many biologically active molecules. ajol.infosciforum.netnih.gov For instance, reagents with similar reactivity, such as cyanoacetamide derivatives, are widely used as starting materials for constructing a variety of heterocycles due to the strategic placement of their carbonyl and cyano functions. tubitak.gov.tr The chemical properties of this compound make it an ideal candidate for intramolecular cyclization reactions or multi-component reactions to rapidly build molecular complexity, a strategy often employed in the total synthesis of alkaloids and other pharmacologically relevant compounds.

Development of Novel Synthetic Methodologies Utilizing this compound

The development of novel synthetic methods often leverages the unique reactivity of highly functionalized molecules like this compound. Research into related compounds, such as (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylates, has demonstrated innovative synthetic pathways. One such method involves the reaction between ethyl cyanoacetate (B8463686) and various imidates in a basic medium, which provides a direct route to structurally similar enamines. researchgate.net This approach highlights a methodology that could be adapted for the synthesis of this compound itself or its derivatives.

The polyfunctional nature of the molecule, with its nucleophilic enamine nitrogen and carbon, alongside electrophilic sites at the nitrile and ester carbons, allows it to serve as a versatile platform for developing new synthetic transformations. tubitak.gov.tr Methodologies exploiting this reactivity could include:

Domino Reactions: Designing sequential reactions where the initial transformation triggers subsequent intramolecular cyclizations.

Multi-component Reactions: Using the compound as a key component in reactions involving three or more reactants to form complex products in a single step.

Catalytic Functionalization: Developing transition-metal-catalyzed cross-coupling reactions at the C-2 position or reactions involving the aniline (B41778) ring.

The table below summarizes potential synthetic transformations based on the compound's functional groups.

Functional GroupType of ReactionPotential Product
Enamine SystemCycloaddition, AnnulationPolycyclic Heterocycles (e.g., Pyridines, Pyrimidines)
Nitrile GroupHydrolysis, ReductionCarboxylic Acids, Amines
Ester GroupAmidation, ReductionAmides, Alcohols
α,β-Unsaturated SystemMichael AdditionFunctionalized Acrylate Derivatives

Synthesis of Precursors for Advanced Organic Materials (e.g., specific dyes, polymers)

The chromophoric system within this compound, arising from the extended conjugation between the aniline ring and the electron-withdrawing cyano and ester groups, makes it an interesting candidate for the synthesis of organic dyes. The anilino group is a common structural motif in many classes of dyes, and the molecule can serve as a versatile coupling component or a precursor to more complex dye structures. Azo dyes, for example, are a major class of synthetic colorants, and their synthesis often involves the reaction of a diazonium salt with an electron-rich coupling component, a role for which this compound is well-suited. plantarchives.org

Furthermore, the reactive functional groups on the molecule allow for its incorporation into polymeric structures. The enamine could be polymerized, or the molecule could be functionalized with polymerizable groups (e.g., vinyl or acrylate moieties) to be used as a monomer. The resulting polymers could possess interesting optical or electronic properties due to the incorporated chromophore, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or as specialty coatings and plastics. The general class of acrylics, to which this compound belongs, is already widely used for adhesives, elastics, and covering materials. nih.gov

Exploration of Stereoselective Syntheses Involving Chiral Derivatives

The structure of this compound presents several opportunities for the exploration of stereoselective synthesis. Although the parent molecule is achiral, chiral derivatives can be readily envisaged and utilized in asymmetric transformations.

Strategies for Stereoselective Synthesis:

Chiral Auxiliaries: A chiral auxiliary could be introduced by replacing the ethyl group of the ester with a chiral alcohol or by using a chiral aniline derivative. This would allow for diastereoselective reactions, such as Michael additions or cycloadditions, where the chiral auxiliary directs the stereochemical outcome.

Asymmetric Catalysis: The carbon-carbon double bond is a key site for stereoselective transformations. Asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium-based) could stereoselectively reduce the double bond to create up to two new stereocenters.

Substrate-Controlled Synthesis: If the aniline moiety is substituted with a chiral group, it could exert stereocontrol over reactions at the crotonate backbone.

The development of such stereoselective methods would be highly valuable, as it would provide access to enantiomerically pure building blocks for the synthesis of chiral drugs and other bioactive molecules. The table below outlines potential stereoselective reactions.

Reaction TypeChiral InfluencePotential Chiral Product
Asymmetric HydrogenationChiral Metal CatalystChiral 3-Anilino-2-cyanobutanoate
Diastereoselective Michael AdditionChiral Aniline or Ester AuxiliaryAdduct with new stereocenter(s)
Diastereoselective CycloadditionChiral AuxiliaryChiral polycyclic systems

Synthesis and Reactivity of Derivatives and Analogues of Ethyl 3 Anilino 2 Cyanocrotonate

Modifications at the Anilino Nitrogen Moiety

The nitrogen atom of the anilino group in ethyl 3-anilino-2-cyanocrotonate is a key site for introducing structural diversity. This can be achieved by synthesizing analogues with different aromatic and heteroaromatic rings or by direct derivatization of the nitrogen atom.

Substituted Aryl and Heteroaryl Analogues

The synthesis of analogues with substituted aryl and heteroaryl groups in place of the anilino moiety typically follows the general synthetic route for enamines. This involves the condensation of ethyl 2-cyano-3-oxobutanoate (ethyl acetoacetate) with a variety of substituted anilines or heteroarylamines. The reaction is often catalyzed by an acid and proceeds via the formation of an iminium intermediate, followed by dehydration.

The general reaction is as follows: Ethyl 2-cyano-3-oxobutanoate + Substituted Aniline (B41778)/Heteroarylamine → Ethyl 3-(substituted anilino/heteroarylamino)-2-cyanocrotonate + H₂O

This method allows for the incorporation of a wide range of functionalities onto the aromatic ring, including electron-donating and electron-withdrawing groups, which can in turn influence the electronic properties and subsequent reactivity of the entire molecule.

Table 1: Examples of Substituted Aryl and Heteroaryl Analogues

Starting Amine Product Name
4-Methoxyaniline Ethyl 2-cyano-3-(4-methoxyanilino)crotonate
4-Nitroaniline Ethyl 2-cyano-3-(4-nitroanilino)crotonate
2-Aminopyridine Ethyl 2-cyano-3-(pyridin-2-ylamino)crotonate

Alkyl and Acyl Derivatives

The secondary amine character of the anilino nitrogen allows for further derivatization through alkylation and acylation reactions.

N-Alkylation: The introduction of an alkyl group on the anilino nitrogen can be achieved through nucleophilic substitution reactions with alkyl halides. The enamine nitrogen, while a relatively soft nucleophile, can react with reactive alkylating agents. For instance, N-benzylation has been demonstrated on related anilinopropanamides, suggesting a similar reaction could be applied here using benzyl (B1604629) bromide in the presence of a non-nucleophilic base to neutralize the generated acid. libretexts.org

N-Acylation: Acylation of the anilino nitrogen can be readily accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534). synarchive.com Studies on the acylation of the closely related methyl 3-aminocrotonate have shown a strong preference for N-acylation over C-acylation, resulting in the formation of stable enamides. synarchive.com This selectivity is attributed to the electronic nature of the enamine system.

Table 2: N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Product Type
N-Alkylation Benzyl bromide N-benzyl-N-phenyl derivative
N-Acylation Acetyl chloride N-acetyl-N-phenyl derivative (enamide)

Variations of the Ester Group

The ethyl ester functionality of the parent compound can be modified to produce a variety of other esters, or it can be converted into other functional groups such as carboxylic acids and amides.

Synthesis of Methyl, Benzyl, and Other Alkyl Esters

The most direct method to obtain different alkyl esters of 3-anilino-2-cyanocrotonic acid is to start the synthesis with the corresponding alkyl 2-cyano-3-oxobutanoate. For example, using methyl 2-cyano-3-oxobutanoate or benzyl 2-cyano-3-oxobutanoate in the condensation reaction with aniline will yield the corresponding methyl and benzyl esters, respectively. mdpi.comnih.gov

Alternatively, transesterification of the ethyl ester can be performed. This typically involves reacting this compound with an excess of the desired alcohol (e.g., methanol, benzyl alcohol) in the presence of an acid or base catalyst.

Carboxylic Acid and Amide Analogues

Carboxylic Acid Synthesis: The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. masterorganicchemistry.comorgoreview.com Basic hydrolysis (saponification) is an irreversible process that uses a base, such as sodium hydroxide (B78521), to yield the carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid.

Amide Synthesis: The synthesis of amide analogues can be achieved through direct amidation of the ethyl ester. This can be accomplished by heating the ester with a primary or secondary amine, often in the presence of a catalyst. A notable method involves the use of iron(III) chloride as a Lewis acid catalyst, which has been shown to be effective for the direct amidation of various esters. mdpi.com This method is advantageous as it can proceed under solvent-free conditions.

Alterations to the Crotonate Backbone

The crotonate backbone of this compound possesses several reactive sites, including the C2-C3 double bond and the methyl group at C3, which allow for a variety of chemical transformations.

One significant modification involves the reaction at the C3 position. For example, the synthesis of ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate has been reported. chem-station.comwikipedia.org This demonstrates that the methyl group can be functionalized or replaced.

The electron-rich nature of the enamine double bond makes it susceptible to reactions with electrophiles and participation in cycloaddition reactions. While specific examples for this compound are not abundant in the readily available literature, related systems like ethyl-β-morpholinocrotonate are known to undergo [2+2] cycloadditions with nitroalkenes. researchgate.net This suggests that the crotonate backbone could potentially participate in similar transformations.

Furthermore, the conjugated system is a potential candidate for Michael additions, where a nucleophile adds to the C2 position. wikipedia.org The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form cyclic enamines, could also be envisioned with a suitably designed precursor derived from the crotonate structure. synarchive.comchem-station.comlscollege.ac.inambeed.com

Table 3: Potential Reactions of the Crotonate Backbone

Reaction Type Reagents/Conditions Potential Product
Modification at C3 N-phenylmethanethioamide, KOH Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate
[2+2] Cycloaddition Nitroalkenes Cyclobutane derivatives
Michael Addition Nucleophiles (e.g., malonates) Adduct at C2 position

Substituted Alkenyl Analogues

The reactivity of the double bond in this compound allows for a variety of modifications, leading to a range of substituted alkenyl analogues. These substitutions can influence the electronic and steric properties of the molecule, thereby altering its reactivity and potential applications.

Saturated Derivatives

The reduction of the carbon-carbon double bond in this compound leads to the formation of its saturated derivative, ethyl 3-anilino-2-cyanobutanoate. This transformation significantly alters the geometry and electronic properties of the molecule, thereby influencing its chemical behavior.

One example of a related saturated derivative is ethyl 3-[N-(2-cyanoethyl)anilino]propanoate. nih.gov This compound, while not a direct derivative of the crotonate, illustrates the types of saturated structures that can be synthesized. The synthesis of such compounds often involves Michael addition reactions or other conjugate addition pathways where a nucleophile adds to the β-carbon of an α,β-unsaturated system.

The general synthetic approach to saturated derivatives of this compound involves catalytic hydrogenation or the use of chemical reducing agents. The choice of catalyst and reaction conditions can be critical to achieving high yields and selectivity.

Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility

Structural modifications, whether at the alkenyl chain or the aniline ring, have a significant impact on the chemical reactivity and synthetic utility of this compound analogues.

Influence on Reactivity:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aniline ring can modulate the nucleophilicity of the nitrogen atom and the electron density of the enamine system. This, in turn, affects the reactivity of the double bond towards electrophiles and nucleophiles.

Steric Effects: Bulky substituents on the aniline ring or at the double bond can hinder the approach of reagents, thereby influencing the regioselectivity and stereoselectivity of reactions.

Saturation: The removal of the double bond to form saturated derivatives eliminates the possibility of addition reactions at that site. The reactivity of the resulting saturated ester is then primarily dictated by the functional groups present, such as the ester and cyano groups.

Synthetic Utility:

The diverse reactivity of these derivatives makes them valuable intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. The specific structural features of each analogue determine its suitability for particular synthetic transformations. For example, the presence of specific functional groups introduced through derivatization can be exploited for subsequent cyclization reactions or further functional group interconversions.

Green Chemistry Principles in the Synthesis and Application of Ethyl 3 Anilino 2 Cyanocrotonate

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, as it minimizes environmental pollution and reduces health and safety hazards. Solvent-free, or neat, reaction conditions often lead to improved reaction rates, higher yields, and simplified purification processes.

Research into the synthesis of related β-enaminones and β-enaminoesters has demonstrated the viability of solvent-free approaches. For instance, the condensation of β-dicarbonyl compounds with amines has been successfully carried out under solvent-free conditions, often with the aid of a catalyst. One study reported the synthesis of cyanohydrin derivatives from aldehydes and ketones in the absence of a solvent, using triethylamine (B128534) as a catalyst, resulting in almost quantitative yields. researchgate.net This approach highlights the potential for developing a similar solvent-free synthesis for Ethyl 3-anilino-2-cyanocrotonate, likely by reacting ethyl cyanoacetate (B8463686) and aniline (B41778) under thermal or catalytic conditions without a solvent. Another simple and efficient solvent-free approach for Knoevenagel condensation involves the grinding of active methylene (B1212753) compounds with aromatic aldehydes over basic alumina. researchgate.net

Table 1: Examples of Solvent-Free Synthesis of Related Compounds

Reactants Catalyst Conditions Product Type Reference
Aldehydes/Ketones, Cyanides Triethylamine Solvent-free Cyanohydrin derivatives researchgate.net

Utilization of Environmentally Benign Solvents

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign alternatives to traditional volatile organic compounds. Water, ionic liquids, and deep eutectic solvents are prominent examples of such alternatives.

Ionic liquids (ILs) are salts with melting points below 100°C, and they exhibit unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. ipinnovative.comresearchgate.net These characteristics make them attractive as "green" solvents and catalysts. ipinnovative.com ILs can be synthesized through various methods, including acid-base neutralization and reactions with haloalkanes or dialkyl sulfates. jchemrev.com The properties of ILs can be fine-tuned by modifying the cation and anion, leading to task-specific ionic liquids. jchemrev.com

For instance, the synthesis of pyrimidine (B1678525) derivatives has been successfully carried out using L-proline nitrate (B79036) in an ionic liquid phase, demonstrating the catalytic potential of such systems. google.com Supported ionic liquid phase (SILP) biocatalysts, where an enzyme is immobilized on a solid support coated with an ionic liquid, have also been developed for various transformations, including ester synthesis. mdpi.com The application of ILs in the synthesis of this compound could involve using an appropriate IL as both the solvent and catalyst, potentially leading to a more efficient and environmentally friendly process.

Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, and a hydrogen bond donor (HBD), like urea (B33335), carboxylic acids, or polyols. researchgate.netresearchgate.netmdpi.com These components, when mixed in a specific molar ratio, form a eutectic mixture with a significantly lower melting point than the individual components. researchgate.netmdpi.com DESs are often biodegradable, non-toxic, and can be prepared from inexpensive and readily available starting materials, making them a highly sustainable class of solvents. researchgate.netresearchgate.net

The application of DESs in organic synthesis is a rapidly growing field. They have been successfully used as both solvents and catalysts in various reactions. researchgate.net For example, a deep eutectic solvent composed of choline chloride and zinc chloride has been shown to be an effective and recyclable catalyst for the three-component synthesis of β-amino carbonyls. core.ac.uk Furthermore, DESs have been utilized as a solvent and a precursor for creating carbon coatings on nanomaterials. nih.gov The synthesis of this compound in a DES could offer advantages such as enhanced reaction rates, simplified product isolation, and catalyst recycling.

Table 2: Common Components of Deep Eutectic Solvents

Hydrogen Bond Acceptor (HBA) Hydrogen Bond Donor (HBD) Reference
Choline Chloride Urea researchgate.netmdpi.com
Choline Chloride Carboxylic Acids (e.g., Malonic Acid) researchgate.net
Choline Chloride Polyols (e.g., Glycerol) researchgate.net

Water is the most abundant and environmentally benign solvent. Performing organic reactions in water offers significant advantages in terms of cost, safety, and environmental impact. While the low solubility of many organic compounds in water can be a challenge, various techniques such as the use of phase-transfer catalysts or co-solvents can overcome this limitation.

A conventional synthesis of a related compound, Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate, utilizes 1,4-dioxane (B91453) as the solvent. nih.gov The development of an aqueous-phase synthesis for this compound would represent a significant green advancement. Research on the synthesis of ethyl dioxoisoindolinyl cyclohexenone derivatives has employed ethanol (B145695) as a solvent with a sodium hydroxide (B78521) catalyst, indicating that protic, more environmentally friendly solvents can be used for related transformations. chemmethod.com

Catalyst Design for Sustainable Synthesis

The use of catalysts is a fundamental principle of green chemistry as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. The design of sustainable catalysts focuses on abundant, non-toxic materials and the development of heterogeneous systems that can be easily separated and recycled. rsc.org

Heterogeneous catalysts exist in a different phase from the reactants and products, which greatly simplifies their separation from the reaction mixture, enabling easy recovery and reuse. This is a significant advantage over homogeneous catalysts, which often require complex and energy-intensive separation processes.

In the context of synthesizing compounds related to this compound, several heterogeneous catalytic systems have been explored. For instance, ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been used as an effective catalyst for the Knoevenagel condensation to produce new derivatives of ethyl cyanoacetate. oiccpress.com The magnetic nature of the catalyst allows for its simple removal from the reaction medium using an external magnet.

Another example is the use of a bimetallic titanium complex, [(salen)TiO]2, for the asymmetric addition of ethyl cyanoformate to aldehydes, leading to cyanohydrin carbonates with high enantioselectivity. organic-chemistry.org While this is a homogeneous catalyst, the principle of using metal complexes to catalyze the formation of cyano-containing compounds is relevant. The immobilization of such complexes on a solid support would render them heterogeneous and recyclable.

The synthesis of this compound could be significantly improved by the development of a robust heterogeneous catalyst, which would not only enhance the sustainability of the process but also contribute to a more cost-effective and industrially viable method.

Reusable and Recyclable Catalytic Systems

A key tenet of green chemistry is the use of catalysts to enhance reaction efficiency and the development of systems where these catalysts can be easily recovered and reused. In the context of synthesizing this compound and related enaminonitriles, significant research has focused on moving away from homogeneous catalysts, which are difficult to separate from the reaction mixture, towards heterogeneous catalytic systems.

Magnetic nanoparticles have emerged as a particularly effective support for catalysts due to their high surface area and the ease with which they can be recovered from a reaction vessel using an external magnet. One notable example is the use of ellagic acid-bonded magnetic nanoparticles (nano-Fe₃O₄@EA) as a catalyst for base-free Knoevenagel condensation to produce derivatives of ethyl cyanoacetate. oiccpress.com This method offers high yields and short reaction times, and crucially, the catalyst can be recovered and reused multiple times without a significant loss of activity. oiccpress.com

Another class of highly efficient and recyclable catalysts are zinc oxide nanoparticles (ZnO NPs). ajgreenchem.com These have been successfully employed in multi-component reactions to synthesize various heterocyclic compounds. ajgreenchem.com The advantages of ZnO NPs include their low cost, low toxicity, and high reactivity, making them an environmentally friendly option. ajgreenchem.com After the reaction, these solid acid catalysts can be easily separated, washed, and reused for subsequent reactions, demonstrating their practical utility in sustainable synthesis. ajgreenchem.comnicl.it The development of such systems is crucial for industrial applications where catalyst cost and waste stream management are significant economic and environmental drivers.

Below is a table illustrating the reusability of a heterogeneous catalyst in a related organic synthesis.

Catalyst SystemApplicationRecovery MethodReusability (Number of Cycles)Reference
nano-Fe₃O₄@EAKnoevenagel condensation for ethyl cyanoacetate derivativesExternal MagnetMultiple cycles with minimal loss of activity oiccpress.com
ZnO NanoparticlesTandem Knoevenagel-Michael-CyclocondensationFiltration/CentrifugationHigh catalytic activity maintained over several cycles ajgreenchem.com

This table is representative of the performance of recyclable catalysts in syntheses related to the target compound.

Atom Economy and Waste Minimization in Synthesis

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, multiplied by 100. primescholars.com A higher atom economy signifies a more sustainable process with less waste generated. jocpr.com

The synthesis of this compound is typically achieved through the condensation of an aniline with an ethyl cyanoacetate derivative, such as ethyl 2-cyano-3-ethoxycrotonate. This reaction, while effective, is a substitution reaction and not inherently 100% atom-economical.

Reaction: Aniline + Ethyl 2-cyano-3-ethoxycrotonate → this compound + Ethanol

In this process, an ethanol molecule is eliminated as a byproduct for every molecule of the desired product formed. While ethanol is not a highly hazardous byproduct, it still represents "wasted" atoms that are not incorporated into the final product. This contrasts with reactions like rearrangements or addition reactions, such as the Diels-Alder reaction, which can theoretically achieve 100% atom economy by incorporating all reactant atoms into the final product. rsc.org

The table below provides a theoretical calculation of the atom economy for this synthesis pathway.

ReactantFormulaMolecular Weight ( g/mol )Product/ByproductFormulaMolecular Weight ( g/mol )
AnilineC₆H₇N93.13Desired Product: C₁₃H₁₄N₂O₂ 230.26
Ethyl 2-cyano-3-ethoxycrotonateC₉H₁₃NO₃183.20Byproduct: C₂H₅OH46.07
Total Reactant Mass: 276.33

Atom Economy Calculation:

(Molecular Weight of Product / Total Molecular Weight of Reactants) * 100 = (230.26 / 276.33) * 100 ≈ 83.3%

Minimizing waste is directly linked to maximizing atom economy. Strategies to improve this include designing alternative synthetic routes that proceed via addition mechanisms or developing methods to utilize the byproduct in subsequent reaction steps. By focusing on atom-economical pathways, chemists can significantly reduce the environmental footprint associated with chemical manufacturing. rsc.org

Energy Efficiency Considerations in Reaction Design

The energy required to perform a chemical reaction is a significant factor in its environmental and economic cost. Traditional synthetic methods often rely on prolonged heating under reflux, consuming substantial amounts of energy. Green chemistry encourages the design of energy-efficient processes.

Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in organic synthesis. nih.govnih.gov Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating methods. nih.govepa.gov This is because microwave energy directly and efficiently heats the reaction mixture, often resulting in higher yields and fewer side products. nih.gov For the synthesis of heterocyclic compounds containing cyano groups, microwave irradiation has been shown to reduce reaction times from hours to mere minutes. nih.govscielo.org.mx

For instance, syntheses that would typically require several hours of refluxing can often be completed in 5 to 30 minutes using a microwave reactor. nih.govscielo.org.mx This rapid heating not only saves energy but also allows for high-throughput synthesis, which is valuable for chemical library generation and drug discovery. nih.gov

The table below compares conventional and microwave-assisted methods for related syntheses, highlighting the gains in energy efficiency.

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)BenefitReference
Synthesis of 3-hydroxy-2-oxindoles3 hours (Reflux)5-10 minutesDrastic reduction in reaction time and energy use nih.gov
Synthesis of 4H-pyran derivativesSeveral hours5-10 minutesHigh yields, short reaction times scielo.org.mx
Three-component synthesis of benzofuransNot specified (longer)Shortened reaction timesMinimized side products, efficient nih.gov

Beyond microwave chemistry, other energy-efficient techniques like electrosynthesis are being explored. Electrocatalytic systems can drive reactions at room temperature and pressure, offering a potentially milder and more sustainable alternative to thermally driven processes for producing nitrile-containing compounds. rsc.org Designing reactions that can proceed under ambient or near-ambient conditions is a core goal for minimizing the energy footprint of chemical production.

Advanced Analytical Methodologies for Research on Ethyl 3 Anilino 2 Cyanocrotonate

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable tools for the qualitative and quantitative analysis of Ethyl 3-Anilino-2-Cyanocrotonate. They allow for the separation of the target compound from starting materials, by-products, and other impurities, providing critical data for process optimization and quality control.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. A reverse-phase HPLC method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase. For a structurally related compound, Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate, a successful separation was achieved using a C18 column. sielc.com A similar approach can be adapted for this compound.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities. Detection is commonly performed using a UV detector, as the anilino-cyanocrotonate chromophore exhibits strong absorbance in the UV region.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method allows for the clear separation of the product peak from potential impurities, enabling accurate purity determination by calculating the peak area percentage.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively low volatility and potential for thermal degradation in the injector port. However, GC can be a powerful tool for the analysis of more volatile starting materials or for the analysis of the target compound after derivatization.

For instance, in the analysis of plant extracts, non-volatile compounds are often converted into more volatile silylated derivatives before GC-MS analysis. jmaterenvironsci.com A similar derivatization strategy, such as silylation of the secondary amine, could be employed for this compound to increase its volatility and thermal stability. The resulting derivative can then be analyzed by GC-MS, which provides both retention time data for quantification and mass spectral data for structural confirmation.

Table 2: Hypothetical GC-MS Parameters for a Derivatized this compound

ParameterValue
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (2 min), then 15 °C/min to 300 °C (5 min)
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Mass Range 50-500 m/z

This approach is particularly useful for identifying and quantifying trace impurities that may not be well-resolved by HPLC.

Thin-Layer Chromatography (TLC) in Method Development

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique for monitoring the progress of the synthesis of this compound. researchgate.net By spotting aliquots of the reaction mixture on a TLC plate at different time intervals, the disappearance of starting materials and the appearance of the product can be visually tracked.

TLC is also instrumental in developing optimal solvent systems for preparative column chromatography. A variety of solvent mixtures, typically combinations of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), are tested to achieve good separation between the target compound and any impurities. rsc.org The retention factor (Rf) values obtained from TLC can guide the choice of mobile phase for scaling up the purification.

Table 3: Example TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (3:1, v/v)
Visualization UV lamp (254 nm) and/or staining with an appropriate reagent (e.g., p-anisaldehyde)
Observation The product, being more polar than some starting materials, will have a lower Rf value.

The simplicity and speed of TLC make it an essential first step in the analytical workflow for this compound.

Spectroscopic Methods for Quantitative Analysis in Research Contexts

Spectroscopic techniques provide powerful means for the quantitative analysis of this compound, offering high precision and structural information.

UV-Vis Spectroscopy for Reaction Progress Monitoring

UV-Vis spectroscopy is a convenient and effective technique for monitoring the progress of the reaction leading to this compound. The formation of the conjugated system in the product molecule results in a distinct chromophore that absorbs light in the UV-Vis region. In a related synthesis of chromene derivatives from ethyl cyanoacetate (B8463686), UV-Vis spectroscopy was used to monitor the reaction progress. researchgate.net

The reaction can be monitored by periodically taking a small aliquot of the reaction mixture, diluting it appropriately, and measuring its absorbance at the wavelength of maximum absorbance (λmax) of the product. An increase in absorbance at this wavelength over time indicates the formation of this compound. This technique is particularly useful for studying reaction kinetics, as the rate of product formation can be determined from the change in absorbance over time.

Table 5: Hypothetical UV-Vis Data for Monitoring the Synthesis of this compound

Time (minutes)Absorbance at λmax
00.050
100.250
200.430
300.580
400.690
500.750
600.780

By plotting absorbance versus time, a reaction profile can be generated, allowing for the determination of the reaction endpoint and the calculation of initial reaction rates.

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are indispensable for the analysis of complex mixtures and the definitive identification of individual components. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools that would be employed in the research of "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. thermofisher.com For "this compound," GC-MS analysis would begin with the vaporization of the sample, followed by its separation on a capillary column. thermofisher.com The choice of the column's stationary phase is critical and would likely be a non-polar or medium-polarity phase to achieve good resolution. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

The resulting mass spectrum provides a molecular fingerprint, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern is predictable and provides structural information. For "this compound," key fragmentation pathways would likely involve the cleavage of the ester group, the anilino side chain, and the cyano group.

Illustrative GC-MS Fragmentation Data for this compound

Potential FragmentStructureExpected m/zSignificance
Molecular Ion[C13H14N2O2]+230Confirms molecular weight
Loss of ethoxy group[M - OCH2CH3]+185Indicates the ethyl ester functionality
Loss of ethyl group[M - CH2CH3]+201Fragmentation of the ester
Anilino cation[C6H5NH2]+93Characteristic of the aniline (B41778) moiety
Phenyl cation[C6H5]+77Fragmentation of the aniline ring

This table is illustrative and represents potential fragmentation patterns based on the structure of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the technique of choice. nih.govnih.gov "this compound," with its multiple functional groups and moderate molecular weight, is well-suited for LC-MS analysis. The compound would first be separated using a high-performance liquid chromatography (HPLC) system, likely employing a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, as it is a soft ionization method that typically keeps the molecular ion intact. d-nb.info LC-MS can be used not only for identification but also for the quantification of the compound in various matrices. shimadzu.com Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information by isolating the molecular ion and subjecting it to collision-induced dissociation to generate a secondary fragmentation pattern. sigmaaldrich.com

Typical LC-MS Parameters for Anilino Compound Analysis

ParameterTypical Setting
LC ColumnReversed-phase C18, 2.1 x 100 mm, 2.6 µm
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile
Ionization ModePositive Electrospray Ionization (ESI+)
MS DetectionFull scan and/or Selected Ion Monitoring (SIM)

This table provides typical parameters for the analysis of aniline derivatives by LC-MS and is not specific to this compound.

Thermal Analysis Techniques for Decomposition Pathways and Stability in Research (e.g., TGA, DSC)

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of chemical compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information about the physical and chemical changes that occur upon heating.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net For "this compound," a TGA thermogram would reveal the temperatures at which the compound begins to decompose and the number of decomposition steps. The presence of functional groups such as the cyano and ester groups can influence the thermal stability. researchgate.netresearchgate.net For instance, studies on related cyanoacrylate compounds have shown that decomposition can lead to the generation of smaller volatile molecules. nih.gov The TGA data is critical for determining the upper-temperature limit for the handling and processing of the compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect thermal events such as melting, crystallization, and decomposition. malvernpanalytical.com A DSC thermogram of "this compound" would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may be observed, corresponding to decomposition processes. researchgate.net The enthalpy of these transitions can also be quantified, providing valuable thermodynamic data. The information from DSC is essential for understanding the compound's physical state and phase behavior at different temperatures. While specific DSC data for this compound is not available, the technique is widely used for the thermal characterization of organic materials. biomaterials.orgnih.gov

Hypothetical Thermal Analysis Profile for this compound

TechniqueObserved EventApproximate Temperature Range (°C)Interpretation
DSCEndotherm100 - 150Melting point
TGAInitial Mass Loss> 200Onset of thermal decomposition
TGA/DSCMajor Mass Loss / Exotherm250 - 400Primary decomposition pathway

This table is a hypothetical representation of the type of data that would be obtained from TGA and DSC analysis.

Future Research Directions and Emerging Opportunities in Ethyl 3 Anilino 2 Cyanocrotonate Chemistry

Exploration of Novel Reaction Pathways and Undiscovered Reactivity Patterns

The reactivity of ethyl 3-anilino-2-cyanocrotonate is largely dictated by the enamine and nitrile functionalities. Enamines are known to be excellent nucleophiles, more reactive than enols or silyl (B83357) enol ethers, due to the greater electron-donating ability of the nitrogen atom. makingmolecules.com This inherent nucleophilicity makes the α-carbon of the enamine a prime site for reactions with various electrophiles. masterorganicchemistry.comyoutube.com Future research will likely focus on uncovering novel reaction pathways that exploit this reactivity.

While the Stork enamine reaction, involving the alkylation and acylation of enamines, is a well-established transformation, its full potential with substrates like this compound is yet to be realized. libretexts.orglibretexts.org Investigations into unconventional electrophiles and reaction conditions could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the presence of the nitrile group offers additional avenues for chemical manipulation, including its hydrolysis, reduction, or participation in cycloaddition reactions. The interplay between the enamine and nitrile groups could lead to complex and currently undiscovered reactivity patterns, such as tandem reactions where both functionalities participate sequentially in a single synthetic operation.

Enaminonitriles, in general, are valuable precursors for the synthesis of a variety of heterocyclic compounds. nih.govresearchgate.netresearchgate.net The exploration of new cyclization strategies with this compound could provide access to novel heterocyclic frameworks with potential applications in medicinal chemistry and materials science. This includes investigating its behavior in multicomponent reactions, where three or more reactants combine in a single step to form a complex product.

Design and Synthesis of Highly Functionalized Derivatives with Tailored Reactivity

The modular nature of the synthesis of this compound allows for the facile introduction of a wide range of functional groups. This opens the door to the design and synthesis of highly functionalized derivatives with tailored reactivity and properties. Future efforts in this area will likely concentrate on modifying both the aniline (B41778) and the crotonate moieties.

By introducing different substituents on the aniline ring, it is possible to fine-tune the electronic properties of the enamine and, consequently, its nucleophilicity. Electron-donating groups would enhance its reactivity, while electron-withdrawing groups would attenuate it. This ability to modulate reactivity is crucial for controlling the outcome of subsequent chemical transformations.

Similarly, modifications to the ester group of the crotonate backbone can be envisaged. Replacing the ethyl group with other alkyl or aryl groups, or even with chiral auxiliaries, could influence the steric environment around the reactive centers and potentially induce stereoselectivity in subsequent reactions. The synthesis of libraries of such derivatives will be instrumental in exploring the structure-activity relationships and identifying compounds with optimal properties for specific applications.

Application in Complex Chemical Synthesis and Total Synthesis Endeavors

The unique reactivity of this compound and its derivatives makes them valuable building blocks for the synthesis of complex molecules, including natural products and their analogs. The ability to participate in a variety of bond-forming reactions and to serve as a precursor to heterocyclic systems is particularly noteworthy.

In the context of total synthesis, this compound could be employed as a key intermediate for the construction of nitrogen-containing heterocyclic cores, which are prevalent in many biologically active natural products. For instance, its use in the synthesis of quinoline (B57606) derivatives has been demonstrated, and further exploration of its utility in constructing other heterocyclic systems is a promising area of research. nih.gov

The development of novel multicomponent reactions involving this compound will be a key driver in its application in complex synthesis. Such reactions offer a high degree of atom economy and efficiency, allowing for the rapid assembly of molecular complexity from simple starting materials. The products of these reactions could serve as advanced intermediates for the total synthesis of challenging target molecules.

Development of Machine Learning and AI-Assisted Synthesis Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic synthesis. mdpi.compreprints.org These technologies can be leveraged to predict the outcomes of chemical reactions, design novel synthetic routes, and optimize reaction conditions. nih.goviscientific.org For a versatile building block like this compound, AI and ML can play a pivotal role in accelerating the discovery of its full synthetic potential.

Furthermore, AI algorithms can be used to explore the vast chemical space of possible derivatives of this compound and to identify those with desired properties. This in silico screening can guide the synthetic efforts towards the most promising candidates, accelerating the discovery of new functional molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and higher throughput. chemrxiv.org The integration of these technologies into the chemistry of this compound presents exciting opportunities for the efficient and scalable synthesis of its derivatives.

The synthesis of this compound itself, as well as its subsequent functionalization, can be adapted to flow chemistry conditions. This would allow for the continuous production of these compounds with precise control over reaction parameters such as temperature, pressure, and reaction time. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes.

Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives for high-throughput screening. nih.gov These platforms can perform a large number of reactions in parallel, with robotic systems handling the dispensing of reagents, the monitoring of reactions, and the purification of products. The data generated from these high-throughput experiments can then be used to train machine learning models, creating a closed-loop system for the accelerated discovery of new reactions and functional molecules.

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